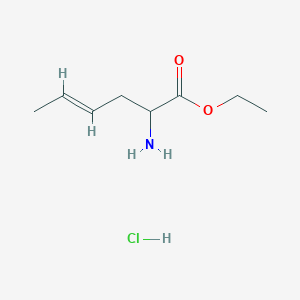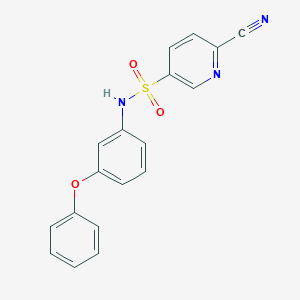
Ethyl (E)-2-aminohex-4-enoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-aminohex-4-enoate;hydrochloride is a compound that includes an ethyl group and a hydrochloride group. Ethyl groups are derived from ethane and have the molecular formula -CH2CH3 . Hydrochloride refers to a type of salt resulting from the reaction of hydrochloric acid with an organic base . The (E)-2-aminohex-4-enoate part suggests the presence of an alkene with the E configuration .
Synthesis Analysis
While specific synthesis methods for this compound were not found, esterification is a common method for synthesizing similar compounds . This process involves the reaction of a carboxylic acid and an alcohol, which combine and lose a molecule of water in the process .
Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Packing
Research has identified unique molecular interactions and crystal packing mechanisms in compounds related to Ethyl (E)-2-aminohex-4-enoate hydrochloride. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π interactions alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. Similarly, the incorporation of O⋯π types of interactions in the crystal packing of related compounds has been noted, emphasizing the diversity of non-covalent interactions beyond traditional hydrogen bonding (Zhang, Wu, & Zhang, 2011).
Synthesis and Enantioselectivity
The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been explored, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process, sensitive to reaction temperature, highlights the potential for sequential hydrogenation of CO and CC bonds in producing high-purity derivatives (Meng, Zhu, & Zhang, 2008).
Optical Properties and Applications
Derivatives synthesized from ethyl-4-amino benzoate, such as Schiff base compounds, exhibit significant nonlinear optical properties. These findings are crucial for applications in optical limiting, where compounds like Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate show promising potential as optical limiters due to their nonlinear refractive index and optical limiting thresholds. Such properties suggest their applicability in developing new optical materials (Abdullmajed et al., 2021).
Chemical Synthesis and Reactivity
Studies have demonstrated the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. Such reactions are pivotal for the efficient production of substituted pyrrolidines, showcasing the versatility of Ethyl (E)-2-aminohex-4-enoate hydrochloride derivatives in synthetic chemistry (Bonnet-Delpon, Chennoufi, & Rock, 2010).
Safety and Environmental Impact
In the context of safety and environmental impact, ethyl (E)hex-3-enoate has been extensively evaluated across various endpoints including genotoxicity, repeated dose toxicity, and environmental safety. The assessments confirm its non-genotoxic nature and establish its safety for use under specified conditions, contributing to the broader understanding of the environmental and health impacts of such chemical entities (Api et al., 2020).
Propiedades
IUPAC Name |
ethyl (E)-2-aminohex-4-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-5-6-7(9)8(10)11-4-2;/h3,5,7H,4,6,9H2,1-2H3;1H/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJYIKGGKQPIJ-WGCWOXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)




![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)


![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)
